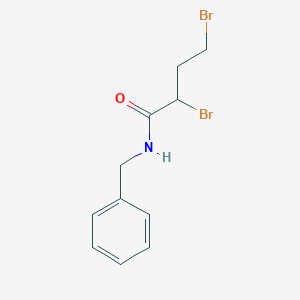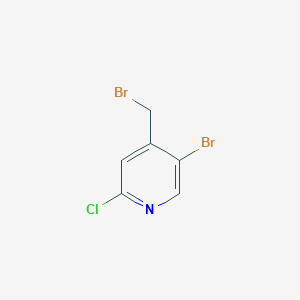
5-Bromo-4-(bromomethyl)-2-chloropyridine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the bromination of 2-chloropyridine followed by the introduction of a bromomethyl group. Tin chloride is often used as a reagent in these reactions . Further optimization and scale-up processes are essential for industrial production .
4.
Chemical Reactions Analysis
- Cross-Coupling Reactions : The bromine moiety allows for cross-coupling reactions, such as Suzuki and Sonogashira reactions. These reactions enable the synthesis of derivatives with unique properties .
8.
Scientific Research Applications
Selective Amination in Organic Synthesis
5-Bromo-4-(bromomethyl)-2-chloropyridine has been utilized in the field of organic synthesis. For instance, a study by Ji, Li, and Bunnelle (2003) demonstrated the use of this compound in selective amination processes. They reported the successful amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex, yielding 5-amino-2-chloropyridine with high yield and chemoselectivity (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Porphyrin Synthesis
The compound has also been used in the synthesis of porphyrins, which are significant in various biological and industrial applications. Paine, Hiom, and Dolphin (1988) described the preparation of bromination derivatives of dipyrromethenes, important intermediates in the Johnson regioselective synthesis of porphyrins (J. B. Paine, John Hiom, D. Dolphin, 1988).
Pyrimidine Derivatives Synthesis
Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine. This study highlights the potential of 5-bromo-4-(bromomethyl)-2-chloropyridine in synthesizing various pyrimidine derivatives, which have wide-ranging applications in pharmaceuticals and agrochemicals (A. Doulah et al., 2014).
Electronic and Non-Linear Optical Properties Studies
Research by Nazeer et al. (2020) on derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, a related compound, indicated potential applications in studying electronic and non-linear optical properties. This kind of research is crucial in the development of new materials for electronic and photonic devices (Usman Nazeer et al., 2020).
properties
IUPAC Name |
5-bromo-4-(bromomethyl)-2-chloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGDTQQRGIQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275889 | |
| Record name | 5-Bromo-4-(bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(bromomethyl)-2-chloropyridine | |
CAS RN |
778611-65-7 | |
| Record name | 5-Bromo-4-(bromomethyl)-2-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778611-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



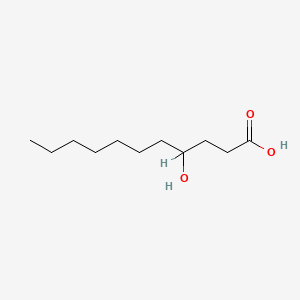
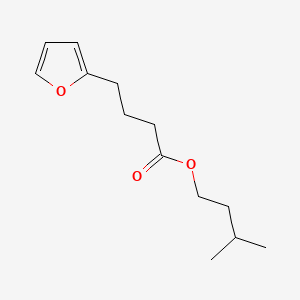

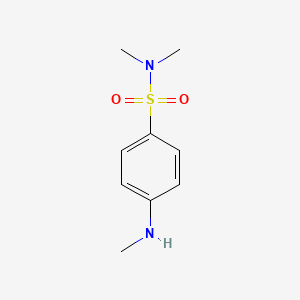

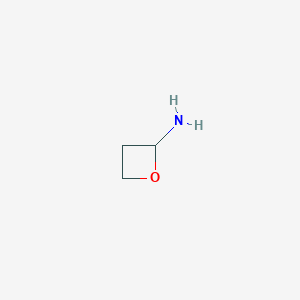
![3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol](/img/structure/B3284089.png)
![Piperidine, 4-[(2-fluorophenyl)methoxy]-](/img/structure/B3284090.png)
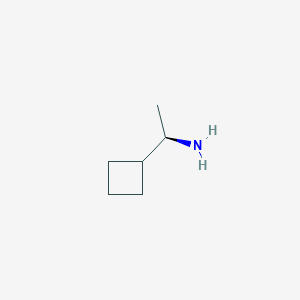
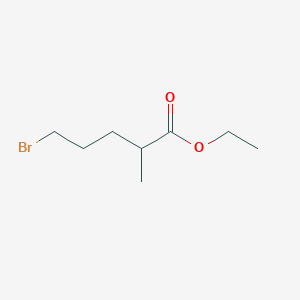
![(1S,2R,5R)-Rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3284100.png)

